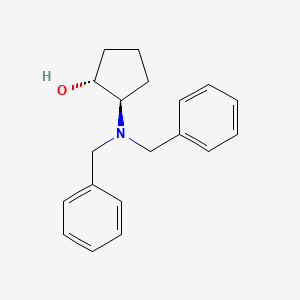

trans-2-(Dibenzylamino)cyclopentanol

Description

Significance of Chiral Amino Alcohol Scaffolds

The importance of chiral amino alcohol scaffolds in chemical research is multifaceted. They are integral components of many natural products and pharmaceuticals, and their rigid or semi-rigid structures make them excellent chiral ligands for a variety of metal-catalyzed reactions. nih.govrsc.org These scaffolds can effectively transfer chiral information from the catalyst to the substrate, leading to the formation of a desired enantiomer with high selectivity. The stereochemical arrangement of the amino and hydroxyl groups, along with the nature of the substituents on the nitrogen and the carbon backbone, can be fine-tuned to optimize the catalytic activity and enantioselectivity for a specific transformation. rsc.orgpolyu.edu.hk

Overview of Research Trajectories for trans-2-(Dibenzylamino)cyclopentanol

While the broader class of chiral amino alcohols is well-established, research into specific derivatives continues to unearth new catalytic potential. This compound has emerged as a compound of interest within this family. Initial investigations have focused on its synthesis and its application as a chiral ligand in asymmetric addition reactions, a cornerstone of carbon-carbon bond formation in organic chemistry. The bulky dibenzyl groups on the nitrogen atom are anticipated to play a crucial role in creating a sterically demanding chiral pocket, thereby influencing the stereochemical outcome of the catalyzed reactions.

Structure

3D Structure

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

(1R,2R)-2-(dibenzylamino)cyclopentan-1-ol |

InChI |

InChI=1S/C19H23NO/c21-19-13-7-12-18(19)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-19,21H,7,12-15H2/t18-,19-/m1/s1 |

InChI Key |

XCIJQGOMBGCEDC-RTBURBONSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

C1CC(C(C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Profile

A clear understanding of the fundamental chemical properties of trans-2-(Dibenzylamino)cyclopentanol is essential for its application in research.

| Property | Value |

| IUPAC Name | (1R,2R)-2-(Dibenzylamino)cyclopentan-1-ol (representative enantiomer) |

| CAS Number | 1179704-59-6, 77924-52-8 |

| Molecular Formula | C19H23NO |

| Molecular Weight | 281.39 g/mol |

| Physical State | Solid (predicted) |

Stereochemical Investigations of Trans 2 Dibenzylamino Cyclopentanol

Determination of Enantiomeric Purity

The quantification of the enantiomeric composition, expressed as enantiomeric excess (ee), is fundamental in stereoselective synthesis. For trans-2-(Dibenzylamino)cyclopentanol, chromatographic methods are predominantly employed for this purpose.

Chromatographic Methods for Enantiomeric Excess (ee) Determination

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for separating the enantiomers of chiral amino alcohols and thus determining their enantiomeric excess. The direct analysis of enantiomers is preferred as it avoids the need for derivatization, which can introduce potential impurities and additional steps.

The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective.

The choice of mobile phase is critical for achieving optimal resolution. A typical mobile phase for the separation of amino alcohols consists of a mixture of a nonpolar solvent, such as hexane (B92381), and a more polar alcohol, like ethanol (B145695) or isopropanol (B130326). Additives such as diethylamine (B46881) may be used to improve peak shape and resolution. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Data for the Resolution of this compound Enantiomers

| Enantiomer | Retention Time (t_R, min) | Peak Area | % Area |

| (1R,2R)-enantiomer | 8.54 | 15,840 | 98.5 |

| (1S,2S)-enantiomer | 9.72 | 241 | 1.5 |

Chromatographic Conditions:

Column: Chiralpak® Polysaccharide-based CSP

Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Enantiomeric Excess (ee %): [(98.5 - 1.5) / (98.5 + 1.5)] x 100 = 97%

Assignment of Absolute Configuration

Once enantiomeric purity is established, the absolute spatial arrangement of atoms for each enantiomer must be determined. This is achieved through various spectroscopic techniques and X-ray crystallography.

Spectroscopic Correlation with Known Chiral Standards

Spectroscopic methods are powerful tools for assigning absolute configuration by comparing the spectral data of an unknown compound with that of a known chiral standard.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These chiroptical techniques measure the differential interaction of chiral molecules with polarized light. The absolute configuration of the parent compound, trans-2-aminocyclopentanol, was successfully assigned by converting the enantiomers into their quaternary ammonium (B1175870) acetate (B1210297) ester derivatives and comparing their ORD spectra with the known spectra of analogous cyclohexane (B81311) derivatives. This correlative approach allows for the confident assignment of the (1R,2R) or (1S,2S) configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, derivatization with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), creates diastereomers. The resulting diastereomeric esters exhibit distinct ¹H or ¹⁹F NMR spectra, and analysis of the chemical shift differences (Δδ) can be used to deduce the absolute configuration of the original alcohol and amine centers.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for one of the enantiomers, typically using density functional theory (DFT). A match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration in solution.

X-ray Crystallography for Stereochemical Elucidation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides an unambiguous three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of every atom.

For the determination of absolute configuration, the crystal must be non-centrosymmetric and the data must be collected with sufficient precision to observe the effects of anomalous dispersion. When X-rays interact with the electrons of an atom, particularly a heavier atom, a small phase shift occurs. This phenomenon, known as anomalous scattering, causes a slight difference in the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l). By analyzing these intensity differences, often quantified by the Flack parameter, the correct absolute structure can be determined with a high degree of confidence.

Conformational Analysis and Stereodifferentiation

The stereochemical outcome of reactions involving a chiral molecule is often dictated by its three-dimensional shape or conformation. The cyclopentane (B165970) ring in this compound is not planar and exists in a dynamic equilibrium between two low-energy conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry).

In the trans configuration, the dibenzylamino and hydroxyl groups are located on opposite sides of the ring. To minimize steric hindrance, both bulky substituents will preferentially occupy pseudo-equatorial positions. This preference strongly influences the conformational equilibrium of the ring.

Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the dibenzylamino group can significantly impact conformational preference. Such a hydrogen bond would constrain the molecule into a more rigid conformation, which can be critical for stereodifferentiation. This locking of a specific conformation can enhance the facial selectivity in reactions where the amino alcohol acts as a chiral ligand or catalyst, by effectively shielding one face of a coordinated metal center or substrate. Computational methods, such as molecular mechanics (MM) and DFT calculations, are often used to model the relative energies of different conformers and predict the most stable geometries.

Applications in Asymmetric Catalysis and Organic Synthesis

Role as Chiral Ligands in Metal-Catalyzed Reactions

The presence of a nitrogen and an oxygen atom in a fixed 1,2-trans relationship on a cyclopentane (B165970) ring makes trans-2-(dibenzylamino)cyclopentanol and its analogues effective bidentate ligands for various metal centers. This coordination can create a well-defined, chiral environment around the metal, enabling the transfer of stereochemical information to a substrate during a catalytic cycle.

Derivatives of trans-2-aminocyclopentanol have proven to be effective chiral ligands in the enantioselective addition of organometallic reagents to prochiral carbonyl compounds. A notable application is in the addition of diethylzinc to benzaldehyde. When optically active trans-2-(N,N-dialkylamino)cyclopentanols are used as ligands, they facilitate the formation of a chiral secondary alcohol with high enantiomeric excess. The reaction proceeds with good chemical yields and enantiomeric excesses ranging from 95% to over 99%. The specific dialkyl groups on the nitrogen atom can be varied to fine-tune the steric and electronic properties of the catalyst, thereby optimizing the stereochemical outcome.

Below is a table summarizing typical results for this reaction using different ligands from the trans-2-(dialkylamino)cyclopentanol family.

| Ligand Substituent (R in N,N-dialkyl) | Yield (%) | Enantiomeric Excess (ee, %) |

| Methyl | 85 | 96 |

| Ethyl | 88 | 97 |

| Propyl | 82 | 95 |

| Benzyl (B1604629) | 90 | 98 |

Note: The data presented are representative values from studies on trans-2-(dialkylamino)cyclopentanol derivatives in the enantioselective addition of diethylzinc to benzaldehyde.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of ketones, aldehydes, and imines, often employing chiral amino alcohol ligands in complex with ruthenium(II) catalysts. acs.org These reactions typically use isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source, avoiding the need for high-pressure gaseous hydrogen. acs.org The mechanism involves the formation of a metal-hydride species that is delivered to the substrate in an enantioselective manner, dictated by the chiral ligand.

While the broader class of chiral amino alcohols is widely used in this capacity, derivatives of trans-2-aminocyclopentanol have been evaluated with mixed results. researchgate.net Studies investigating their potential as chiral catalysts in asymmetric transfer hydrogenation found them to be generally less suitable compared to other ligand scaffolds. researchgate.net Although a range of derivatives were tested, only a limited number catalyzed the reaction, with just a single example yielding a decent level of enantioselectivity. researchgate.net This suggests that while the structural motif has potential, further modification and optimization are necessary for it to be broadly effective in this specific application.

Utilization as Chiral Auxiliaries in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The structural rigidity and defined stereochemistry of this compound make it a candidate for such applications.

Diastereoselective cycloaddition reactions, such as the Diels-Alder reaction, are fundamental tools for the construction of cyclic molecules with multiple stereocenters. When a chiral auxiliary is attached to the dienophile or diene, it can effectively shield one face of the molecule, forcing the approaching reactant to add to the less sterically hindered face.

While specific documented examples of this compound being used as a chiral auxiliary in cycloaddition reactions are not prevalent in the literature, its structural features are well-suited for this role. For instance, if the hydroxyl group were esterified with a dienophile, the bulky dibenzylamino group would be expected to create a significant steric bias. This would direct the approach of a diene, leading to the formation of one diastereomer in excess. The effectiveness of such an auxiliary is often dependent on the ability to form a rigid, chelated intermediate that locks the conformation of the substrate.

The primary function of a chiral auxiliary is to exert precise control over the stereochemical course of a reaction. By introducing a temporary source of chirality, it becomes possible to generate new stereocenters with a predictable and high degree of selectivity. Amino alcohols similar to this compound can be converted into chiral oxazolidinones, which are widely used as auxiliaries in asymmetric alkylations, aldol reactions, and cycloadditions. The auxiliary controls the stereochemistry by forcing the reaction to proceed through a sterically constrained transition state, where one pathway is significantly lower in energy than the other. After the reaction, the auxiliary can be cleaved and recovered for reuse.

Specific Reaction Classes Enhanced by this compound Derivatives

The utility of this compound and its derivatives is most prominently demonstrated in specific classes of organic reactions where high enantioselectivity is required.

Based on available research, the most successful and well-documented application for this class of compounds is in enantioselective 1,2-addition reactions . Specifically, the addition of dialkylzinc reagents to aromatic aldehydes is significantly enhanced by the presence of these chiral amino alcohol ligands. The predictable high yields and excellent enantiomeric excesses achieved make this a reliable method for the synthesis of chiral secondary alcohols.

Conversely, in the area of asymmetric transfer hydrogenation , derivatives of trans-2-aminocyclopentanol have shown limited applicability. researchgate.net Research indicates that while some catalytic activity is observed, the enantioselectivities achieved are generally not competitive with those obtained using other established chiral ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). acs.orgresearchgate.net

Reaction Mechanisms and Reactivity Studies Involving Trans 2 Dibenzylamino Cyclopentanol

Epoxide Ring-Opening Mechanisms for Precursor Formation

The formation of the trans-aminocyclopentanol structure originates from the reaction between cyclopentene (B43876) oxide and an amine. This transformation is a classic example of epoxide ring-opening, a versatile reaction in organic synthesis. The specific pathway of this reaction is dictated by the catalytic environment—acidic, basic, or Lewis acidic—which influences the nature of the epoxide activation and the subsequent nucleophilic attack.

Acid-Catalyzed Trans-Diaxial Opening

Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst (e.g., H₂SO₄), forming a protonated epoxide intermediate. chemistrysteps.comlibretexts.org This initial step makes the epoxide a better electrophile and weakens the carbon-oxygen bonds, facilitating the ring-opening. The protonated oxygen acts as a good leaving group. libretexts.org The subsequent nucleophilic attack by the amine occurs from the backside, leading to a trans-diaxial arrangement of the amino and hydroxyl groups in the product. libretexts.orgpearson.com

The mechanism can be described as a hybrid between an Sₙ1 and Sₙ2 reaction. libretexts.orglibretexts.org As the C-O bond begins to break, a partial positive charge develops on the carbon atoms. libretexts.org In the case of an asymmetrical epoxide, the nucleophile preferentially attacks the more substituted carbon, as it can better stabilize this developing positive charge. libretexts.orglibretexts.orgmasterorganicchemistry.com This process results in the formation of a trans-1,2-disubstituted product. libretexts.org

General Steps in Acid-Catalyzed Epoxide Opening:

Protonation: The epoxide oxygen is protonated by the acid, creating a good leaving group.

Nucleophilic Attack: The nucleophile (dibenzylamine) attacks one of the electrophilic carbons of the epoxide.

Deprotonation: The resulting protonated amine is deprotonated to yield the final trans-amino alcohol product.

Base-Catalyzed Aminolysis

In a basic or neutral environment, the ring-opening of cyclopentene oxide by dibenzylamine (B1670424) proceeds via a direct Sₙ2 mechanism. jsynthchem.commasterorganicchemistry.com The amine, acting as the nucleophile, directly attacks one of the epoxide carbons. Unlike the acid-catalyzed pathway, the epoxide is not protonated beforehand, meaning the leaving group is a less stable alkoxide anion. libretexts.org However, the considerable ring strain of the epoxide (approximately 13 kcal/mol) provides the driving force for the reaction to proceed. masterorganicchemistry.comlibretexts.org

The nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction is stereospecific, with the nucleophile attacking from the side opposite the epoxide's oxygen atom, resulting in an inversion of configuration at the site of attack. pearson.com This backside attack is a hallmark of the Sₙ2 reaction and leads exclusively to the trans product. libretexts.orgpearson.com

Key Features of Base-Catalyzed Aminolysis:

| Feature | Description |

|---|---|

| Mechanism | Sₙ2 |

| Nucleophile | Strong nucleophile (e.g., amine, hydroxide) libretexts.org |

| Leaving Group | Alkoxide (a poor leaving group) libretexts.org |

| Driving Force | Release of epoxide ring strain libretexts.org |

| Regioselectivity | Attack at the least substituted carbon masterorganicchemistry.comlibretexts.org |

| Stereochemistry | Inversion of configuration, leading to a trans product pearson.com |

Lewis Acid Mediated Pathways and Intermediate Formation

Lewis acids can also be employed to catalyze the epoxide ring-opening reaction. Similar to protonation in Brønsted acid catalysis, a Lewis acid coordinates with the epoxide oxygen atom. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.

Studies on related 3-aminosubstituted cyclopentene oxides have shown that the presence of a Lewis acid can influence the regioselectivity of the reaction. The Lewis acid can coordinate not only with the epoxide oxygen but also with the nitrogen atom of the substituent amino group. This dual coordination can affect which carbon of the oxirane ring is preferentially attacked by the incoming nucleophile. arkat-usa.org

Nucleophilic Attack and Regioselectivity Investigations

The regioselectivity of the nucleophilic attack on the cyclopentene oxide ring is a critical factor determining the final product structure, particularly with substituted precursors. In the synthesis of trans-2-(dibenzylamino)cyclopentanol from unsubstituted cyclopentene oxide, the two epoxide carbons are chemically equivalent, so regioselectivity is not a factor.

However, research on substituted cyclopentene oxides reveals important trends. For base-catalyzed reactions, the nucleophilic attack generally occurs at the less sterically hindered carbon, consistent with a pure Sₙ2 mechanism. researchgate.netd-nb.info Conversely, under acidic conditions, the attack favors the more substituted carbon, which can better stabilize the partial positive charge of the transition state, indicating a mechanism with Sₙ1 character. researchgate.netd-nb.info The interplay between steric hindrance and electronic effects governs the regiochemical outcome. researchgate.net

Influence of Substituents on Reaction Pathways and Stereoselectivity

Substituents on the cyclopentane (B165970) ring can significantly influence the reaction's regioselectivity. A study on the ring cleavage of 3-aminosubstituted cyclopentene oxides demonstrated that the nature of the amino group at the C3 position plays a crucial role. arkat-usa.org

It was found that the inductive effect of the amino group at C3 favors the nucleophilic attack at the C1 carbon of the oxirane ring. However, steric hindrance caused by electrostatic interactions between the bulky substituent on the nitrogen atom (like benzyl (B1604629) groups) and the oxirane oxygen can counteract this electronic effect. For instance, when the substituent was a sterically demanding N,N-dibenzylamino group, ring cleavage resulted in a mixture of regioisomers, indicating that both C1 and C2 were attacked. arkat-usa.org This highlights a competition between the inductive effects of the substituent and steric factors in directing the nucleophilic attack. arkat-usa.org

Relevant Foundational Reaction Mechanisms (e.g., Sₙ2)

The formation of this compound via the ring-opening of cyclopentene oxide is fundamentally governed by the principles of the Sₙ2 (bimolecular nucleophilic substitution) reaction, especially under basic or neutral conditions. chemistrysteps.comlibretexts.org

The key characteristics of an Sₙ2 reaction evident in this synthesis are:

Concerted Mechanism: The nucleophile (dibenzylamine) attacks the electrophilic carbon at the same time as the bond to the leaving group (the epoxide oxygen) breaks.

Backside Attack: The nucleophile approaches the carbon from the side opposite the leaving group. This leads to an inversion of stereochemistry at the reaction center. libretexts.org

Stereospecificity: The stereochemistry of the starting material dictates the stereochemistry of the product. The anti-periplanar arrangement of the incoming nucleophile and the leaving group results in the formation of the trans product. pearson.com

Steric Hindrance: The reaction rate is sensitive to steric bulk around the electrophilic carbon. Nucleophiles will preferentially attack the less sterically hindered site. masterorganicchemistry.comlibretexts.org

While acid-catalyzed ring-opening exhibits some Sₙ1 characteristics, the stereochemical outcome (trans product) confirms that the attack still occurs with backside orientation, similar to an Sₙ2 reaction, before a full carbocation intermediate can form. libretexts.orglibretexts.org

Derivatization and Analog Development of Trans 2 Dibenzylamino Cyclopentanol

Synthesis of Substituted Amino Cyclopentanol (B49286) Derivatives

The synthesis of substituted aminocyclopentanol derivatives is achieved through diverse chemical strategies that allow for the introduction of a wide range of functional groups. These methods provide control over stereochemistry and enable the creation of structurally diverse libraries of compounds.

One prominent approach involves the cascade cyclization of alkene-tethered acylsilanes and allylic sulfones. This method, enabled by unproductive energy transfer photocatalysis, has demonstrated exceptional scope with over 40 examples, achieving high levels of enantiocontrol (up to 99% ee) and tolerating a broad array of functional groups. researchgate.net This strategy's utility has been showcased through the formal syntheses of bioactive molecules, highlighting its potential for creating complex cyclopentanol derivatives. researchgate.net

Another effective methodology is the three-component coupling of silyl (B83357) glyoxylates, magnesium acetylides, and nitroalkenes. nih.gov This reaction proceeds through a highly diastereoselective Kuwajima-Reich/vinylogous Michael cascade, yielding tetrasubstituted silyloxyallene intermediates. nih.gov These intermediates can be further converted into densely functionalized cyclopentanol derivatives. nih.gov The alkene functionality present in these products offers a handle for further elaboration, such as through diastereoselective ketohydroxylation reactions. nih.gov

Furthermore, stereoselective synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids has been accomplished starting from hexoses like d-mannose. nih.gov A key step in this sequence is the stereoselective aza-Michael functionalization of a cyclopentene (B43876) intermediate, which establishes the amino-substituted cyclopentane core. nih.gov This route allows for the creation of derivatives with multiple hydroxyl groups, where different protection patterns can be employed to enable selective deprotection and further modification. nih.gov Nucleophilic aromatic substitution offers another route, where a bromine atom on a core structure can be substituted by various cyclic secondary amines, a reaction facilitated by the presence of an electron-withdrawing nitro group. mdpi.com

Table 1: Selected Synthetic Methods for Cyclopentanol Derivatives

| Method | Key Features | Starting Materials | Resulting Structure | Ref |

|---|---|---|---|---|

| Cascade Cyclization | High enantiocontrol (up to 99% ee), broad functional group tolerance | Alkene-tethered acylsilanes, allylic sulfones | γ-Substituted cyclopentanol derivatives | researchgate.net |

| Three-Component Coupling | Diastereoselective cascade reaction | Silyl glyoxylates, Mg-acetylides, nitroalkenes | Densely functionalized cyclopentanol derivatives | nih.gov |

| Stereoselective Synthesis | Utilizes carbohydrate starting materials | d-Mannose, d-Galactose | Polyhydroxylated cyclopentane β-amino acids | nih.gov |

| Nucleophilic Substitution | Substitution of aryl bromide with secondary amines | 3-bromo-9-nitrobenzanthrone, heterocyclic amines | 3-Heterylamino-substituted derivatives | mdpi.com |

Development of Bicyclic and Polycyclic Analogues

Building upon the monocyclic cyclopentanol core, researchers have developed methods to synthesize more rigid and structurally complex bicyclic and polycyclic analogues. These constrained structures are valuable for exploring conformational requirements in biological systems.

A diversity-oriented synthesis (DOS) strategy has been employed to convert linear aminoalkenes into complex polycyclic frameworks. cam.ac.uk This approach involves a one-pot reaction cascade that can include N-Boc deprotection, two conjugate additions, and a Dieckmann condensation. cam.ac.uk By varying the Lewis acid catalyst, it is possible to selectively guide the cyclization towards different bicyclic or tricyclic scaffolds, such as indolizidine systems or all-trans-perhydro-9b-azaphenalene structures. cam.ac.uk

The synthesis of conformationally restricted bicyclic nucleoside analogues has also been achieved. For example, bridged homoarabinofuranosylpyrimidines, which are bicyclic analogues of Azidothymidine (AZT), have been synthesized from diacetone ᴅ-glucofuranose. beilstein-journals.org These syntheses involve creating a bridge within the sugar moiety, in this case, a 2'-O,5'-C-bridge, to lock the conformation of the molecule. beilstein-journals.org Both chemical and chemoenzymatic routes have been developed to achieve these transformations. beilstein-journals.org

Another class of bicyclic compounds, 2,8-dioxa-5-aza-1-phosphabicyclo[3.3.0]octanes, has been synthesized and studied. rsc.org While these contain phosphorus, the synthetic principles for creating the fused five-membered ring system are relevant to the development of nitrogen-containing bicyclic analogues. Conformational analysis of these systems reveals that the five-membered rings typically adopt an envelope conformation. rsc.org

Table 2: Examples of Bicyclic and Polycyclic Analogue Synthesis

| Synthetic Strategy | Starting Material | Resulting Scaffold | Key Transformation | Ref |

|---|---|---|---|---|

| Diversity-Oriented Synthesis | Linear aminoalkenes | Bicyclic and tricyclic alkaloids | Lewis acid-catalyzed cascade cyclization | cam.ac.uk |

| Chemoenzymatic Synthesis | Diacetone ᴅ-glucofuranose | Bridged homoarabinofuranosylpyrimidines | Formation of a 2'-O,5'-C bridge | beilstein-journals.org |

| Heteroatom Bicyclization | N/A | 2,8-Dioxa-5-aza-1-phosphabicyclo[3.3.0]octanes | Formation of fused five-membered rings | rsc.org |

Functionalization for Specific Research Applications

The functionalization of the trans-2-(dibenzylamino)cyclopentanol scaffold and its derivatives is crucial for their application in various research areas. By introducing specific chemical moieties, these molecules can be adapted for use as building blocks in the synthesis of larger molecules or as probes in biological studies.

One significant application is the incorporation of cyclopentane-based β-amino acids into peptides. nih.gov These modified amino acids are attractive building blocks for creating peptidomimetics with enhanced stability against degradation by proteases and peptidases. nih.gov Oligomers of trans-2-aminocyclopentanecarboxylic acids (trans-ACPC) have a high propensity to fold into stable 12-helix secondary structures. nih.gov A general protocol has been developed for the incorporation of these highly functionalized alicyclic β-amino acids into peptide chains, opening avenues for studying novel peptide conformations and functions. nih.gov

Furthermore, the synthetic utility of cyclopentanol derivatives is demonstrated by their use as key intermediates in the formal synthesis of bioactive natural products and pharmaceutical agents, such as Odanacatib and LX‐1031. researchgate.net The ability to perform diverse downstream derivatizations on the cyclopentanol core allows for the systematic exploration of structure-activity relationships and the optimization of biological activity. researchgate.net

Theoretical and Computational Studies on Trans 2 Dibenzylamino Cyclopentanol

Quantum Mechanical Calculations for Structure and Reactivity

No published data available.

Modeling of Reaction Mechanisms and Transition States

No published data available.

Prediction of Stereochemical Outcomes

No published data available.

Intermolecular Interactions and Binding Affinity Studies

No published data available.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure and relative stereochemistry of trans-2-(Dibenzylamino)cyclopentanol. Through the analysis of ¹H and ¹³C NMR spectra, chemists can map the connectivity of atoms and infer the spatial arrangement of substituents on the cyclopentane (B165970) ring.

The trans configuration of the dibenzylamino and hydroxyl groups on the cyclopentane ring is a critical stereochemical feature. This arrangement is typically confirmed by analyzing the coupling constants (J-values) between the protons on the carbons bearing these substituents (C1-H and C2-H). In cyclopentane systems, a larger coupling constant is generally observed for trans-diaxial protons, while a smaller coupling constant is indicative of a cis relationship. For trans-2-(substituted)cyclopentanols, the relative stereochemistry dictates the preferred conformations of the ring and, consequently, the observed coupling patterns.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1-H (CH-OH) | ~4.0 | ~75 |

| C2-H (CH-N) | ~3.0 | ~65 |

| Cyclopentyl CH ₂ | 1.5 - 2.0 | 20 - 35 |

| Benzylic CH ₂ | 3.5 - 4.0 (diastereotopic) | ~55 |

| Aromatic C-H | 7.2 - 7.4 | 127 - 130 |

| Quaternary Aromatic C | Not Applicable | ~140 |

Note: This table is illustrative and based on typical chemical shifts for similar structural motifs.

2D NMR (HSQC-DEPT, COSY, NOESY) Applications

To overcome the complexities of 1D NMR spectra and provide definitive assignments, a suite of two-dimensional (2D) NMR experiments is indispensable.

Heteronuclear Single Quantum Coherence (HSQC) , often combined with Distortionless Enhancement by Polarization Transfer (DEPT), is a powerful tool for correlating directly attached proton and carbon atoms. An HSQC-DEPT spectrum would unambiguously assign the proton signals to their corresponding carbon atoms in the this compound molecule. This is particularly useful for distinguishing the various methylene (B1212753) groups within the cyclopentyl and benzyl (B1604629) moieties.

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton couplings within the molecule. For this compound, COSY would be instrumental in tracing the connectivity of the cyclopentane ring protons, starting from the well-defined signals of the protons at C1 and C2.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of their through-bond connectivity. This technique is paramount for confirming the trans stereochemistry. A NOESY experiment would be expected to show a correlation between the C1-H and C2-H protons, indicating their proximity on the same face of the cyclopentane ring in certain conformations, or the absence of a strong correlation if they are on opposite faces, which is characteristic of a trans relationship.

Chiroptical Spectroscopy (e.g., ORD, CD) for Absolute Configuration

Determining the absolute configuration of a chiral molecule is a critical aspect of its characterization, as enantiomers can exhibit vastly different biological activities. Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a primary method for this purpose.

While specific circular dichroism (CD) data for this compound is not available, a seminal study on the parent compound, trans-2-aminocyclopentanol, provides a robust framework for assigning its absolute configuration. Barr, Frencel, and Robinson reported a method for the resolution of (±)-trans-2-benzylaminocyclopentanol using D- or L-dibenzoyltartaric acid. nih.gov The resulting enantiomers of trans-2-benzylaminocyclopentanol exhibited specific rotations of [α]D²⁰ -52° and +51.5° in ethanol (B145695). nih.gov

Subsequent debenzylation yielded the enantiomeric trans-2-aminocyclopentanols. The absolute configuration of these was assigned by comparing their optical rotatory dispersion (ORD) spectra with those of analogous cyclohexane (B81311) derivatives. nih.gov This comparative approach is a well-established method in stereochemistry. The study concluded that the (+)-trans-2-dimethylaminocyclopentyl acetate (B1210297) methiodide possesses the (1S,2S) absolute configuration. nih.gov By chemical correlation, this allows for the assignment of the absolute configuration of the enantiomers of this compound.

Mass Spectrometry for Molecular Identification and Purity

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular formula (C₁₉H₂₃NO) and, through high-resolution mass spectrometry (HRMS), provide its exact mass.

The fragmentation of N,N-dibenzylamines under mass spectrometric conditions, particularly with techniques like collision-induced dissociation (CID), has been studied. A characteristic fragmentation pathway involves the loss of a benzyl radical (C₇H₇•) to form a stable benzylic cation at m/z 91. Another common fragmentation is the cleavage of the C-N bond, leading to the formation of a dibenzylaminium ion or related fragments. Under certain conditions, protonated dibenzylamine (B1670424) has been shown to lose ammonia (B1221849), forming an ion at m/z 181. The mass spectrum of this compound would be expected to exhibit a molecular ion peak (M⁺) and prominent peaks corresponding to these characteristic fragmentation pathways of the dibenzylamino moiety, as well as fragments arising from the cyclopentanol (B49286) ring.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 281 | [M]⁺ |

| 190 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Advanced Chromatographic Techniques (e.g., Chiral HPLC, SFC)

Advanced chromatographic techniques are essential for the purification and analysis of chiral compounds like this compound. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods for separating enantiomers.

The separation of the enantiomers of this compound would be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the resolution of chiral amines and amino alcohols. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation.

While specific chiral HPLC or SFC methods for this compound are not detailed in the provided search results, the successful resolution of a wide range of chiral amines using these techniques is well-documented. The development of a successful separation method would involve screening various chiral columns and mobile phase compositions to identify conditions that provide baseline resolution of the two enantiomers. This would allow for the determination of the enantiomeric purity of a synthesized sample.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.